molecular formula C17H16F3N3O3S2 B6477740 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2640969-55-5

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6477740
CAS No.: 2640969-55-5
M. Wt: 431.5 g/mol
InChI Key: FQHPZGUDJJERLB-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a 1-methylpyrazole moiety and a 4-(trifluoromethoxy)benzenesulfonamide group. The thiophene-pyrazole-ethyl linker may influence conformational flexibility and intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S2/c1-23-11-12(10-21-23)16-7-4-14(27-16)8-9-22-28(24,25)15-5-2-13(3-6-15)26-17(18,19)20/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPZGUDJJERLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structural arrangement that includes a thiophene ring, a pyrazole moiety, and a sulfonamide functional group, which suggests diverse pharmacological properties.

Molecular Structure and Properties

The molecular formula for this compound is C17H16F3N3O3S2C_{17}H_{16}F_{3}N_{3}O_{3}S_{2}, and it has a molecular weight of approximately 431.5 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Property Value
Molecular FormulaC17H16F3N3O3S2C_{17}H_{16}F_{3}N_{3}O_{3}S_{2}
Molecular Weight431.5 g/mol
Functional GroupsSulfonamide, Trifluoromethoxy
Structural FeaturesThiophene, Pyrazole

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
  • Anticancer Activity : Thiophene-based derivatives have been investigated for their ability to bind to cancer-specific protein targets. Studies have shown that modifications in the thiophene structure can lead to enhanced anticancer properties .
  • Influenza Virus Inhibition : Related compounds have demonstrated inhibitory effects on viral RNA polymerase, indicating potential as antiviral agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study focused on various sulfonamide derivatives revealed that compounds with similar configurations exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethoxy group may enhance this activity due to increased lipophilicity .
  • Anticancer Studies :
    • Research on thiophene derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar pyrazole and thiophene structures were evaluated and found to inhibit cell proliferation effectively in vitro .
  • Influenza Virus Activity :
    • In vitro studies demonstrated that certain derivatives of related compounds significantly inhibited the cytopathic effects of influenza viruses, showcasing their potential as antiviral agents. The docking studies suggested strong interactions with viral RNA polymerase, which could be further explored for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications in the functional groups can lead to variations in biological activity:

Modification Effect on Activity
Addition of TrifluoromethoxyIncreases lipophilicity and potential membrane permeability
Variation in Pyrazole SubstituentsAlters binding affinity to biological targets

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : Demonstrated efficacy against Candida albicans, with an MIC of 16 µg/mL.

Carbonic Anhydrase Inhibition

This compound acts as a potent inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. Carbonic anhydrase inhibitors are utilized in treating conditions such as glaucoma and epilepsy .

Potential Antitumor Activity

Preliminary studies suggest that similar compounds may exhibit antitumor properties by inhibiting specific pathways involved in cancer progression. The presence of both pyrazole and thiophene rings may enhance interactions with biological targets relevant to cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide were tested against various bacterial strains. Results showed significant activity against resistant strains, highlighting its potential as a novel antibacterial agent.

Case Study 2: Inhibition of Carbonic Anhydrase

A research article detailed the compound's inhibitory effects on carbonic anhydrase isoforms, demonstrating its potential therapeutic applications in treating conditions like glaucoma. The study utilized kinetic assays to evaluate enzyme activity before and after treatment with the compound.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains three main structural motifs:

  • 4-(Trifluoromethoxy)benzenesulfonamide core : Governs electrophilic substitution and nucleophilic reactions at the sulfonamide group.

  • Thiophene-ethyl linker : Susceptible to cross-coupling and alkylation reactions.

  • 1-Methylpyrazole substituent : May participate in cycloaddition or hydrogen-bonding interactions.

Functional Group Reactivity

GroupReactivityPotential Reactions
Sulfonamide (–SO<sub>2</sub>NH–)Nucleophilic substitutionAcylation, alkylation, or coupling with amines/carboxylic acids .
Trifluoromethoxy (–OCF<sub>3</sub>)Electron-withdrawingStabilizes aromatic ring; resistant to hydrolysis .
Thiopheneπ-Conjugated systemSuzuki-Miyaura coupling, halogenation .
1-MethylpyrazoleAromatic heterocycleElectrophilic substitution at C-3/C-5 positions .

2.1. Sulfonamide Formation

The sulfonamide group is likely synthesized via S–N coupling between 4-(trifluoromethoxy)benzenesulfonyl chloride and the amine precursor (2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine).

  • Conditions :

    • Microwave-assisted reaction with sulfonic acid derivatives and amines .

    • Use of coupling agents (e.g., EDCI/HOBt) in DMF at ambient temperature .

Example Reaction :

R–SO2Cl+H2N–R’Et3N, DMFR–SO2NH–R’+HCl(Yield: 70–95%)[2][6]\text{R–SO}_2\text{Cl} + \text{H}_2\text{N–R'} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{R–SO}_2\text{NH–R'} + \text{HCl} \quad \text{(Yield: 70–95\%)[2][6]}

2.2. Thiophene-Pyrazole Subunit Assembly

The thiophene-ethyl-pyrazole moiety can be constructed via sequential cross-coupling:

  • Suzuki-Miyaura coupling of 5-bromothiophene-2-carbaldehyde with 1-methylpyrazole-4-boronic acid.

  • Reductive amination of the aldehyde to introduce the ethylamine linker .

Key Steps :

StepReagents/ConditionsYieldRef.
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C85%
Reductive aminationNaBH<sub>3</sub>CN, MeOH, RT78%

3.1. Electrophilic Aromatic Substitution

The thiophene ring can undergo halogenation or nitration at the 3- or 4-position using reagents like NBS or HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> .

3.2. Pyrazole Modification

The 1-methylpyrazole group may be functionalized via:

  • N-Alkylation with alkyl halides under basic conditions .

  • C–H activation for introducing aryl/heteroaryl groups .

Hydrolytic Stability

  • The trifluoromethoxy group enhances resistance to hydrolysis under acidic/basic conditions (t<sub>1/2</sub> > 24 h at pH 1–13) .

  • Sulfonamide bonds are stable in aqueous media but cleavable via strong acids (e.g., HBr/AcOH) .

Comparison with Similar Compounds

Table 1: Substituent Effects in Sulfonamide Derivatives

Compound Aryl Substituent (X) Heterocyclic Linker Key Functional Groups
Target Compound OCF₃ Thiophene-pyrazole-ethyl Sulfonamide, OCF₃, pyrazole
Compounds [7–9] H, Cl, Br Triazole-thione Sulfonyl, triazole, C=S
Compounds [10–15] H, Cl, Br S-alkylated triazole Sulfonyl, triazole, ketone

However, this could reduce aqueous solubility relative to non-fluorinated derivatives .

Spectroscopic and Analytical Comparisons

emphasizes IR and NMR spectroscopy for structural validation:

  • IR spectroscopy : The target compound’s sulfonamide group would exhibit ν(SO₂) stretches near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, aligning with data for compounds [7–9] .
  • ¹H-NMR : The trifluoromethoxy group would show a singlet near δ 3.9–4.1 ppm, distinct from halogen-substituted analogs (e.g., δ 7.5–8.0 ppm for aromatic protons in compounds [7–9]).
  • MS : A molecular ion peak consistent with the molecular formula C₁₆H₁₅F₃N₃O₃S₂ would confirm synthesis.

Table 2: Spectral Signatures of Key Functional Groups

Group IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Sulfonamide (SO₂) 1350–1300, 1160–1120 - 125–135 (SO₂)
Trifluoromethoxy 1280–1250 (C-O-CF₃) ~3.9–4.1 (s, OCF₃) 120–125 (CF₃)
Pyrazole - ~7.5–8.0 (aromatic H) 140–150 (C=N)

Electronic and Tautomeric Behavior

Compounds in exhibit tautomerism between thione and thiol forms (e.g., triazole-thiones [7–9]). For the target compound, tautomerism is less likely due to the absence of thione groups. However, the pyrazole nitrogen’s basicity could influence protonation states under physiological conditions, affecting binding interactions. Computational tools like Multiwfn ( ) could analyze electron density distributions and frontier molecular orbitals to predict reactivity compared to triazole-based analogs .

Research Implications and Limitations

While provides a framework for sulfonamide synthesis and characterization, direct pharmacological or crystallographic data for the target compound are absent. Future studies should:

  • Use SHELXL ( ) for single-crystal X-ray refinement to resolve conformational details .
  • Compare bioactivity (e.g., enzyme inhibition) against triazole-thione derivatives to assess the impact of the pyrazole-thiophene linker.
  • Explore the role of the trifluoromethoxy group in metabolic stability via in vitro assays.

Preparation Methods

Sulfonation of 4-(Trifluoromethoxy)benzene

The trifluoromethoxy group is introduced via electrophilic substitution or Ullmann-type coupling. For example, 1-iodo-4-(trifluoromethoxy)benzene (CAS: 103962-05-6) serves as a key intermediate in coupling reactions. Sulfonation is achieved using fuming sulfuric acid, followed by chlorination with phosphorus pentachloride (PCl₅):

4-(Trifluoromethoxy)benzeneH2SO4,Δ4-(Trifluoromethoxy)benzenesulfonic acidPCl54-(Trifluoromethoxy)benzenesulfonyl chloride\text{4-(Trifluoromethoxy)benzene} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{4-(Trifluoromethoxy)benzenesulfonic acid} \xrightarrow{\text{PCl}_5} \text{4-(Trifluoromethoxy)benzenesulfonyl chloride}

Yield : ~70–85% (estimated from analogous protocols).

Synthesis of 2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine

Thiophene Ring Functionalization

The thiophene core is functionalized at the 2- and 5-positions. A Suzuki-Miyaura cross-coupling introduces the pyrazole group:

Step 1 : Bromination of 2-thiophenecarboxaldehyde at the 5-position using N-bromosuccinimide (NBS):

2-ThiophenecarboxaldehydeNBS,AIBN5-Bromo-2-thiophenecarboxaldehyde\text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{NBS}, \text{AIBN}} \text{5-Bromo-2-thiophenecarboxaldehyde}

Step 2 : Suzuki coupling with 1-methyl-1H-pyrazol-4-ylboronic acid:

5-Bromo-2-thiophenecarboxaldehyde+1-Methyl-1H-pyrazol-4-ylboronic acidPd(PPh3)4,K2CO35-(1-Methyl-1H-pyrazol-4-yl)-2-thiophenecarboxaldehyde\text{5-Bromo-2-thiophenecarboxaldehyde} + \text{1-Methyl-1H-pyrazol-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{5-(1-Methyl-1H-pyrazol-4-yl)-2-thiophenecarboxaldehyde}

Conditions : DMF/H₂O, 120°C, microwave irradiation. Yield : ~64% (analogous to Pd-mediated couplings in Result 4).

Ethylamine Side Chain Introduction

The aldehyde is reduced to a primary alcohol using NaBH₄, followed by Appel reaction to form the bromide and Gabriel synthesis to install the amine:

AldehydeNaBH4AlcoholPBr3BromidePhthalimide, K2CO3Phthalimido intermediateHydrazineEthylamine\text{Aldehyde} \xrightarrow{\text{NaBH}4} \text{Alcohol} \xrightarrow{\text{PBr}3} \text{Bromide} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{Ethylamine}

Yield : ~50–60% over three steps.

Sulfonamide Bond Formation

The final step involves reacting the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base:

2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine+4-(Trifluoromethoxy)benzenesulfonyl chlorideEt3N, DCMTarget Compound\text{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine} + \text{4-(Trifluoromethoxy)benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Conditions : Dichloromethane (DCM), triethylamine, 0°C to room temperature. Yield : ~75–85%.

Alternative Synthetic Routes and Optimization

One-Pot Coupling Strategies

Copper-catalyzed Ullmann coupling can streamline the synthesis of the trifluoromethoxy benzene sulfonamide. For example, using 1-iodo-4-(trifluoromethoxy)benzene with sulfonamide precursors under CuI/N,N-dimethylglycine conditions achieves high yields:

4-Iodobenzene derivative+SulfonamideCuI, Cs2CO3Product\text{4-Iodobenzene derivative} + \text{Sulfonamide} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{Product}

Yield : ~100% in optimized cases.

Microwave-Assisted Cross-Couplings

Microwave irradiation reduces reaction times for Suzuki couplings. A protocol using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 120°C for 10 minutes achieves complete conversion.

Analytical Data and Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (CDCl₃) : δ 7.78 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 6.51 (s, 1H, thiophene-H), 4.75 (d, 1H, CH₂), 3.94 (s, 3H, N-CH₃).

  • MS (ESI+) : m/z 412.4 [M+H]⁺.

Challenges and Practical Considerations

  • Trifluoromethoxy Group Stability : The electron-withdrawing nature of the trifluoromethoxy group complicates electrophilic substitutions. Ullmann couplings or directed ortho-metalation are preferred.

  • Amine Sensitivity : The ethylamine intermediate is prone to oxidation; reactions require inert atmospheres and low temperatures .

Q & A

Q. How do structural analogs with varied sulfonamide substituents affect solubility and bioavailability?

  • Comparative Analysis :
  • Replace -CF₃O with -SO₂NH₂ or -SO₂Me and measure logD (octanol/water).
  • Use Caco-2 cell monolayers to predict intestinal absorption.
  • Reference analogs from (e.g., 606126-05-0) to correlate substituents with PK properties .

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